

A Technical Guide to the Binding Affinity of VH032-OH with VHL

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Compound of Interest

Compound Name: VH032-OH

Cat. No.: B2749673

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, and its target protein. This document provides a detailed overview of the binding affinity, the experimental protocols used for its determination, and the relevant biological pathways.

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2.^{[1][2]} This complex is instrumental in the cellular response to changes in oxygen levels by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF- α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.^{[3][4][5]} The VHL protein recognizes a hydroxylated proline residue on HIF- α , a post-translational modification that signals for its degradation.^{[4][5]}

VH032 is a potent and selective synthetic ligand that mimics the hydroxylated proline of HIF- α , enabling it to bind to VHL with high affinity.^{[6][7]} This interaction competitively inhibits the binding of HIF- α to VHL, leading to the stabilization of HIF- α and the activation of the hypoxic response pathway.^{[6][7]} Due to this property, VH032 and its derivatives are widely utilized as VHL ligands in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.^{[8][9][10][11][12]}

Quantitative Binding Affinity Data

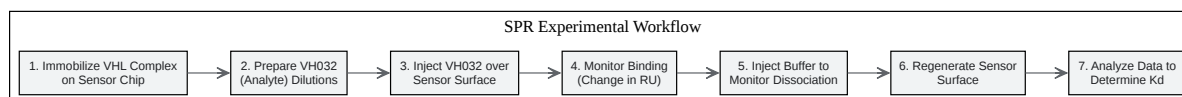
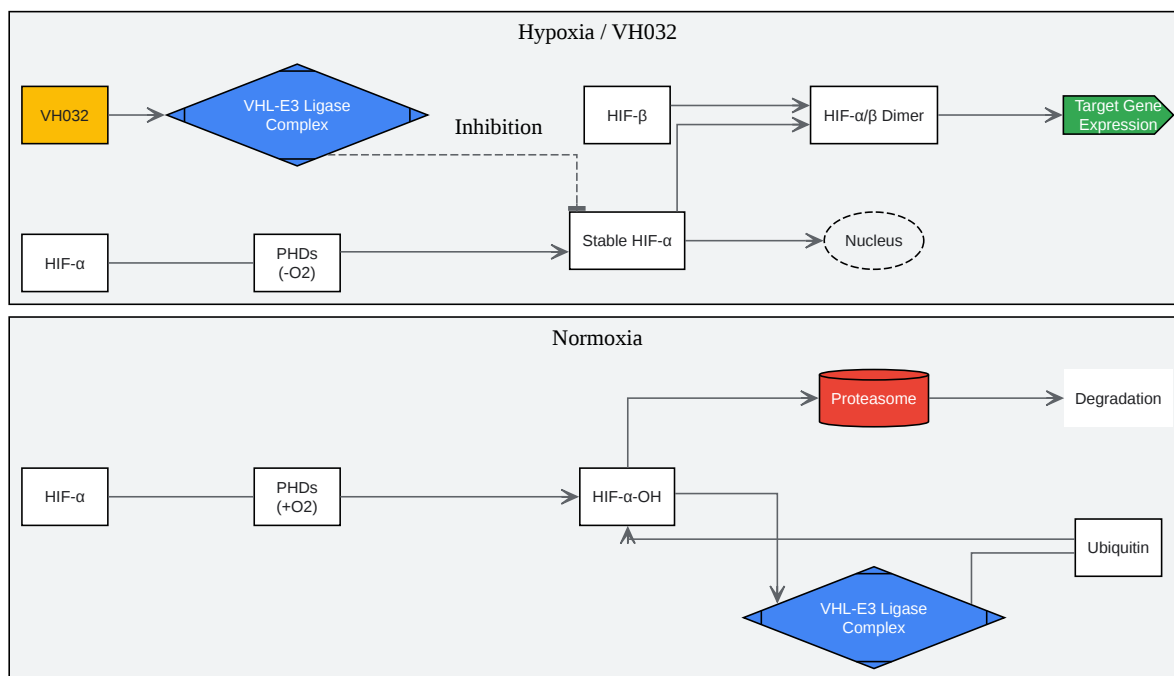
The binding affinity of VH032 and its analogs to the VHL protein complex has been determined using various biophysical techniques. The following table summarizes the key quantitative data from the literature.

Compound/Lig and	Assay Type	Binding Constant	Value	Notes
VH032	-	Kd	185 nM	Binds to VHL E3 ligase.[6]
VH032	TR-FRET	IC50	77.8 nM	-
VH032	TR-FRET	Ki	33.4 nM	-
VH032	FP	IC50	352.2 nM	-
VH032	FP	Ki	142.1 nM	-
VH032 phenol	TR-FRET	IC50	34.0 nM	-
VH032 phenol	TR-FRET	Ki	14.6 nM	-
VH032 phenol	FP	IC50	212.5 nM	-
VH032 phenol	FP	Ki	77.9 nM	-
VH101	-	Kd	44 nM	An analog of VH032 with a 4-fold increased binding affinity. [11]
BODIPY FL VH032	TR-FRET	Kd	3.01 nM	A fluorescent probe derived from VH032.[13]
BODIPY FL VH032	FP	Kd	100.8 nM	A fluorescent probe derived from VH032.[13] [14]

- **K_d (Dissociation Constant):** A measure of the binding affinity between a ligand and a protein; a smaller K_d value indicates a stronger binding affinity.
- **IC₅₀ (Half-maximal Inhibitory Concentration):** The concentration of a ligand that is required to inhibit a biological process or response by 50%.
- **K_i (Inhibition Constant):** An indication of how potent an inhibitor is; it is an intrinsic measure of binding affinity.
- **TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):** A fluorescence-based assay that measures molecular interactions.
- **FP (Fluorescence Polarization):** A technique used to measure the binding of a fluorescently labeled ligand to a protein.

VHL Signaling Pathway

The VHL protein plays a crucial role in the hypoxia signaling pathway. Under normal oxygen conditions (normoxia), the HIF- α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF- α , leading to its ubiquitination and degradation by the proteasome. In the absence of oxygen (hypoxia), PHDs are inactive, and HIF- α is not hydroxylated. This prevents VHL from binding to HIF- α , which then accumulates, translocates to the nucleus, and dimerizes with HIF- β . The HIF- α /HIF- β heterodimer then acts as a transcription factor, activating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. VH032, by binding to VHL, mimics the hypoxic state by preventing HIF- α degradation.



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